2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride is a heterocyclic compound featuring a quinazolinone core fused with a sulfonyl fluoride group. The sulfonyl fluoride variant is anticipated to exhibit enhanced stability compared to the chloride, making it suitable for applications requiring prolonged reactivity, such as covalent drug discovery or click chemistry (SuFEx reactions).
Properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIPFVZGWHCHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sulfonyl chloride under specific conditions to form the sulfonyl chloride derivative. This intermediate can then be reacted with fluoride sources to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Sulfonyl Fluoride Reactivity: SuFEx Click Chemistry
The sulfonyl fluoride group enables sulfur(VI) fluoride exchange (SuFEx) reactions, a robust click chemistry platform. Key transformations include:
-
Nucleophilic Substitution : Reacts with amines, alcohols, or thiols under basic conditions to form sulfonamides, sulfonate esters, or thiosulfonates .
-
Cross-Coupling : Participates in palladium-catalyzed reactions with aryl iodides via intermediates like DABSO (dibenzothiophene sulfone), yielding biaryl sulfonyl fluorides .
Table 1: Representative SuFEx Reactions
Photoredox-Mediated Functionalization
Under visible light (450 nm) with Ir[(ppy)₂(dtbbpy)]PF₆ as a photocatalyst, the compound undergoes:
-
C–H Sulfonylation : Couples with electron-rich arenes (e.g., N,N-dimethylaniline) via radical intermediates, forming aryl sulfonyl fluorides .
-
Decarboxylative Fluorosulfonylation : Reacts with carboxylic acids to generate alkyl sulfonyl fluorides under XAT (halogen atom transfer) conditions .
Key Mechanistic Insights:
-
Radical chain propagation involves SO₂ insertion and fluorination by Selectfluor .
-
Aqueous stability studies show a half-life of 4–5 hours at pH 7.4, enabling applications in biological labeling .
Reaction Parameters:
-
Electrode Material: Pt anode, Ag/AgCl reference
-
Electrolyte: KF in CH₃CN/H₂O (3:1)
-
Current Density: 10 mA/cm²
Biological Interactions
The compound exhibits targeted reactivity in biochemical systems:
-
Tyrosine Labeling : Selectively modifies tyrosine residues in peptides (83% conversion at 1 mM concentration) .
-
Enzyme Inhibition : Acts as a covalent inhibitor for serine hydrolases, confirmed by activity-based protein profiling (ABPP) .
Stability and Hydrolysis
Hydrolysis kinetics vary with pH:
-
Acidic Conditions (pH < 3) : Rapid decomposition to sulfonic acid (t₁/₂ = 15 min) .
-
Neutral/Basic Conditions (pH 7–9) : Gradual hydrolysis to quinazoline-dione sulfonate (t₁/₂ = 4–6 h) .
Synthetic Derivatives
Derivatization at the quinazoline core enhances functionality:
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Chloride vs. Sulfonyl Fluoride
The sulfonyl chloride (C₈H₅ClN₂O₄S, MW 260.66 g/mol) serves as a precursor for sulfonamide synthesis, reacting with amines under mild conditions (e.g., pyridine catalysis at 0°C) . In contrast, sulfonyl fluorides are typically less reactive toward nucleophiles but offer superior hydrolytic stability. This stability makes fluorides preferable for covalent protein targeting in medicinal chemistry, though direct evidence for the fluoride derivative’s applications is inferred from its chloride analog.
Sulfonamide Derivatives
The sulfonyl chloride is used to synthesize bioactive sulfonamides, such as:
- N-(6-Fluoropyridin-3-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide : A cardiac troponin activator with demonstrated efficacy in increasing fractional shortening in rats .
- N-(6-((3R,5S)-3,5-dimethylpiperidin-1-yl)pyridin-3-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: A structurally complex derivative highlighting the versatility of the quinazolinone-sulfonyl scaffold in drug discovery .
These compounds retain the quinazolinone core but replace the sulfonyl chloride’s leaving group with aromatic or aliphatic amines, enabling target-specific bioactivity.
Quinazolinone-Based Pesticides
These modifications confer antifungal properties, illustrating how substituent variation dictates application .
Comparative Data Table
Key Research Findings
- Reactivity : Sulfonyl chlorides undergo rapid nucleophilic substitution with amines, while fluorides require harsher conditions or catalysts, balancing reactivity and stability .
- Bioactivity: Sulfonamide derivatives of the quinazolinone core exhibit cardiac activity, whereas pesticidal analogs rely on bulky aromatic substituents .
- Synthetic Utility : The chloride’s role as a precursor underscores its importance in medicinal chemistry, with the fluoride variant poised for niche applications in covalent inhibition.
Biological Activity
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride (CAS Number: 56044-12-3) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₅ClN₂O₄S
- Molecular Weight : 260.65 g/mol
- Physical Form : Solid
- Purity : 97% .
This compound acts primarily as a sulfonyl fluoride derivative. The sulfonyl group is known to react with nucleophiles, which may influence various biological pathways. Its mechanism of action is believed to involve inhibition of specific enzymes or receptors that play critical roles in cellular signaling and metabolic processes.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds with similar structural features have shown effectiveness against HIV strains by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate high specificity and low toxicity, making them suitable candidates for further development in antiviral therapies .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies suggest that while the compound exhibits potent biological activity against certain pathogens, it may also induce cytotoxic effects at higher concentrations. The selectivity index (SI), which measures the safety margin between therapeutic and toxic doses, is an essential parameter for assessing its potential as a drug candidate .
Case Studies
Pharmacological Properties
The pharmacokinetic profile of this compound indicates promising characteristics for drug development:
Q & A
Q. What are the established synthetic routes for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride, and how is its purity validated?
The compound is typically synthesized via chlorosulfonation of a quinazoline precursor using chlorosulfonic acid, followed by fluorination. For example, 3-methylquinoxalin-2(1H)-one undergoes chlorosulfonation to yield the sulfonyl chloride intermediate, which is subsequently converted to the sulfonyl fluoride using a fluorinating agent (e.g., KF or AgF) . Purity is validated via chromatographic techniques (TLC, HPLC) and spectroscopic methods:
Q. How is the compound characterized structurally, and what analytical challenges arise?
Key characterization steps include:
- X-ray crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable).
- Elemental analysis : Confirms C, H, N, S content.
Challenges include hygroscopicity, which may affect elemental analysis, and low solubility in common solvents (e.g., DMSO, THF), complicating NMR acquisition. Anhydrous conditions and deuterated solvents (e.g., DMSO-d₆) are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonyl fluoride synthesis?
Critical parameters include:
- Temperature : Controlled exothermic reactions (0–5°C during chlorosulfonation) reduce side reactions like over-sulfonation.
- Solvent choice : THF or dichloromethane improves reagent solubility and reaction homogeneity.
- Catalysts : Use of triethylamine (Et₃N) to scavenge HCl, preventing acid-catalyzed decomposition .
By-products (e.g., sulfonic acids) are identified via LC-MS and removed via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Methodological recommendations:
- Standardized cytotoxicity assays : Use the Sulforhodamine B (SRB) assay for consistent protein-content measurement across cell lines .
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) with triplicate replicates.
- Target validation : Perform molecular docking studies to confirm binding affinity to targets like EGFR or antimicrobial enzymes .
Q. What strategies are effective for derivatizing the sulfonyl fluoride group for targeted drug discovery?
The sulfonyl fluoride moiety is amenable to nucleophilic substitution (e.g., with amines or thiols). Example protocols:
Q. How should stability studies be designed to assess the compound’s shelf life under laboratory conditions?
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-A) for 4 weeks.
- Analytical endpoints : HPLC purity checks and NMR stability comparisons.
- Storage recommendations : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
